2-Chloro-4,8-dimethylquinoline
Overview
Description
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,8-dimethylquinoline is C11H10ClN . It has an average mass of 191.657 Da and a monoisotopic mass of 191.050171 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±37.0 °C at 760 mmHg, and a flash point of 171.3±12.1 °C . It has a molar refractivity of 56.7±0.3 cm3 and a molar volume of 161.3±3.0 cm3 .Scientific Research Applications
Antimalarial and Anti-inflammatory Properties
2-Chloro-4,8-dimethylquinoline has been investigated for its potential antimalarial and anti-inflammatory properties. Studies have shown that chloroquine, a derivative, exhibits anti-asthmatic properties in rabbits without influencing the anaphylactic response to allergens or altering histamine, serotonin, and catecholamine content in the lungs. It has demonstrated the ability to reduce the bronchoconstrictor effect of histamine, suggesting its utility in treating bronchial asthma and arrhythmias induced by chloroform in mice, despite lacking antimalarial properties (Aviado, Sadavongvivad, & Cambar, 1970)[(https://consensus.app/papers/effects-drugs-4aminoquinolines-chloroquine-aviado/f108f9834f8c5b299ede5f373ac4c75d/?utm_source=chatgpt)].
Gastrointestinal Effects
Research into 2-guanidine-4-methylquinazoline, a compound structurally related to this compound, has revealed its ability to decrease both basal and stimulated gastric acid secretion, contrasting with other structurally related compounds. This indicates that the antisecretory effect is enhanced when the biguanide group is combined with a lipophilic structure, which could have implications for treating gastrointestinal disorders (Pinelli, Trivulzio, Pojaga, & Rossoni, 1996)[(https://consensus.app/papers/effects-2guanidine4methylquinazoline-acid-secretion-pinelli/c7562ab8bdfc5b11809bfe04eddc80e0/?utm_source=chatgpt)].
Neuroprotection and Imaging Applications
In the context of neuroprotection and imaging, studies have explored the effects of related quinoline derivatives on brain function and their potential use in medical imaging. For instance, the use of dimethylarsenic acid, a metabolite of inorganic arsenics, in conjunction with 4-nitroquinoline 1-oxide, significantly promoted tumorigenesis in mice lungs, highlighting the complex interactions between these compounds and their potential impact on lung health (Yamanaka et al., 1996)[(https://consensus.app/papers/exposure-acid-metabolite-arsenics-strongly-promotes-yamanaka/90377490b61c566487a98af2451499f3/?utm_source=chatgpt)]. Additionally, the synthesis and evaluation of radioiodinated quinoline derivatives for scintillation scanning of malignant melanomas demonstrate the potential of quinoline derivatives in diagnostic imaging, especially for melanin-rich tissues (Beierwaltes, Varma, Counsell, & Lieberman, 1968)[(https://consensus.app/papers/scintillation-scanning-melanomas-radioiodinated-beierwaltes/70dc774ca96e579c9d12cd2b324f293a/?utm_source=chatgpt)].
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMKQZURGJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959934 | |
Record name | 2-Chloro-4,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-17-5 | |
Record name | 3913-17-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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